molecular formula C13H17BN2O4 B8475304 (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid CAS No. 1426425-08-2

(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid

Cat. No.: B8475304
CAS No.: 1426425-08-2
M. Wt: 276.10 g/mol
InChI Key: BVHOITYSTBIUKD-UHFFFAOYSA-N
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Description

(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is a boronic acid derivative that features a pivaloyloxy group attached to a methyl group, which is further connected to an indazole ring Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using diborane or boronic esters.

    Attachment of the Pivaloyloxy Group: The pivaloyloxy group is introduced through esterification reactions, typically using pivaloyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or alcohols.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Boronic esters or alcohols.

    Reduction: Boranes or boronate esters.

    Substitution: Biaryl compounds or other carbon-carbon bonded structures.

Chemistry:

    Catalysis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Synthesis: Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Drug Development:

    Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Medicine:

    Cancer Treatment: Boronic acid derivatives have been explored for their potential in cancer therapy, particularly as proteasome inhibitors.

    Diagnostics: Utilized in the development of diagnostic tools and imaging agents.

Industry:

    Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.

    Sensors: Employed in the development of sensors for detecting various analytes, including glucose and other biomolecules.

Mechanism of Action

The mechanism of action of (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in catalysis and bioconjugation. In medicinal applications, boronic acids can inhibit enzymes by binding to active site residues, thereby modulating their activity.

Comparison with Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    4-(Trifluoromethyl)phenylboronic Acid: Known for its stability and reactivity in various organic transformations.

    Pinacol Boronic Esters: Widely used as protecting groups and in cross-coupling reactions.

Uniqueness: (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid is unique due to the presence of the indazole ring and the pivaloyloxy group, which can impart distinct reactivity and stability compared to other boronic acids. This makes it particularly valuable in specific synthetic and medicinal applications.

Properties

CAS No.

1426425-08-2

Molecular Formula

C13H17BN2O4

Molecular Weight

276.10 g/mol

IUPAC Name

[1-(2,2-dimethylpropanoyloxymethyl)indazol-4-yl]boronic acid

InChI

InChI=1S/C13H17BN2O4/c1-13(2,3)12(17)20-8-16-11-6-4-5-10(14(18)19)9(11)7-15-16/h4-7,18-19H,8H2,1-3H3

InChI Key

BVHOITYSTBIUKD-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=NN(C2=CC=C1)COC(=O)C(C)(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1H-indazol-4-ylboronic acid (0.2 g, 1.227 mmol), chloromethyl pivalate (554 mg, 3.68 mmol) and K2CO3 (509 mg, 3.68 mmol) in dry DMF (10 mL) was heated to 30° C. for 16 hours. Reaction was quenched with water and product extracted with ethyl acetate (150 mL), then washed with water (3×20 mL) and brine (2×20 mL), then dried over Na2SO4, filtered and concentrated. The product (114 mg, crude) was obtained and used into next step without further purification. LCMS: (M+Na)+=299.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
554 mg
Type
reactant
Reaction Step One
Name
Quantity
509 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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